5-Bromo-1-isopropylbenzoimidazole is synthesized from commercially available starting materials, including 4-bromo-1-N-isopropylbenzene-1,2-diamine and triethyl orthoformate . This compound falls under the category of heterocyclic compounds due to the presence of the benzoimidazole ring, which is a bicyclic structure containing nitrogen atoms.
The synthesis of 5-Bromo-1-isopropylbenzoimidazole can be achieved through various methods, primarily involving nucleophilic substitution reactions.
General Synthetic Route:
The molecular structure of 5-Bromo-1-isopropylbenzoimidazole features a bromine atom attached to the benzene ring and an isopropyl group linked to the nitrogen atom in the benzoimidazole structure.
The presence of the bromine atom enhances the compound's reactivity, while the isopropyl group contributes to its lipophilicity, potentially affecting solubility and biological interactions .
5-Bromo-1-isopropylbenzoimidazole can participate in several types of chemical reactions:
The mechanism of action for 5-Bromo-1-isopropylbenzoimidazole involves its interaction with specific biological targets, including enzymes and receptors. The binding affinity and specificity depend on structural features such as the bromine atom and isopropyl group, which may modulate enzyme activity or receptor signaling pathways.
The compound has shown promise in studies aimed at understanding its effects on various biological systems, including potential applications in cancer treatment and infectious disease management.
5-Bromo-1-isopropylbenzoimidazole has diverse applications across several fields:
The systematic IUPAC name for this compound is 5-bromo-1-(propan-2-yl)-1H-benzo[d]imidazole, reflecting its core benzimidazole system fused at the 4a- and 7a-positions, bromine substitution at C5, and isopropyl group attachment at N1. The molecular formula for the free base is C₁₀H₁₁BrN₂ (molecular weight: 239.12 g/mol), while its hydrochloride salt form is C₁₀H₁₂BrClN₂ (molecular weight: 275.58 g/mol) [4] [7]. The structural distinction between the free base and salt forms is critical for solubility and crystallinity. Canonical SMILES representations further clarify atomic connectivity:
CC(C)N1C=NC2=C1C=CC(=C2)Br
[6] Cl.CC(C)N1C=NC2=CC(Br)=CC=C12
Table 1: Key Identifiers of 5-Bromo-1-isopropylbenzoimidazole
Property | Free Base | Hydrochloride Salt |
---|---|---|
CAS Registry Number | 1200114-01-7 [4] [7] | 1199773-32-4 |
Molecular Formula | C₁₀H₁₁BrN₂ | C₁₀H₁₂BrClN₂ |
Molecular Weight (g/mol) | 239.11 | 275.58 |
SMILES | CC(C)N1C=NC2=CC(Br)=CC=C12 | Cl.CC(C)N1C=NC2=CC(Br)=CC=C12 |
While direct crystallographic data for 5-bromo-1-isopropylbenzoimidazole is limited in the provided sources, its benzimidazole core exhibits near-planar geometry due to π-conjugation across the fused ring system. The isopropyl group adopts a pseudo-axial orientation relative to the imidazole plane, introducing steric bulk that influences packing efficiency [3] [7]. In analogous 2-substituted benzimidazoles, X-ray analyses confirm stabilization via intermolecular interactions such as:
MVNOCKJHUYTFKL-UHFFFAOYSA-N
) predict a collision cross-section of 144.1 Ų for the [M+H]+ adduct, relevant for mass spectrometric identification [6]. The benzoimidazole scaffold fundamentally differs from monocyclic imidazole in electronic distribution, aromaticity, and steric profile:
Table 2: Scaffold Comparison of Benzoimidazole and Imidazole Derivatives
Property | 5-Bromo-1-isopropylbenzoimidazole | 5-Bromo-1-methylimidazole |
---|---|---|
Core Structure | Fused bicyclic aromatic | Monocyclic heteroaromatic |
Molecular Weight (g/mol) | 239.12 | 163.00 [8] |
Aromatic System | 10-π-electron system | 6-π-electron system |
Biological Relevance | Kinase inhibition, DNA intercalation | Enzyme cofactor mimetic |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1